molecular formula C23H26N2O5 B13390236 L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-

L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B13390236
M. Wt: 410.5 g/mol
InChI Key: HPXGLFPXINBZFY-UHFFFAOYSA-N
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Description

Structure and Role in Peptide Synthesis “L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-” is a dual-protected lysine derivative. The N2 (α-amino) group is acetylated, while the N6 (ε-amino) group bears a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This configuration is atypical in standard Fmoc-based solid-phase peptide synthesis (SPPS), where Fmoc typically protects the α-amino group. The inversion here suggests specialized applications, such as side-chain protection during orthogonal synthesis strategies. The acetyl group on N2 provides stability under basic conditions, while the N6-Fmoc can be cleaved under mild basic conditions (e.g., piperidine) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Groups

  • Objective: Protect the α-amino group of lysine to prevent side reactions.
  • Method: React lysine with Fmoc-Cl in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as sodium carbonate or sodium bicarbonate.
  • Reaction:
Lysine + Fmoc-Cl → N-Fmoc-L-lysine
  • Notes: The reaction typically proceeds at room temperature with stirring, followed by purification through recrystallization or chromatography.

Acetylation of the ε-Amino Group (N2)

  • Objective: Acetylate the ε-amino group to yield N2-acetyl-L-lysine.
  • Method: React the protected lysine with acetic anhydride or acetyl chloride in a basic aqueous or organic medium.
  • Reaction:
N-Fmoc-L-lysine + Ac2O → N2-Acetyl-N-Fmoc-L-lysine
  • Notes: The reaction is often performed at low temperatures to control selectivity and prevent over-acylation.

Introduction of the N6-[(9H-fluoren-9-ylmethoxy)carbonyl] Group

  • Objective: Attach the Fmoc group at the N6 position.
  • Method: Use Fmoc-Cl or Fmoc-OSu in an appropriate solvent, reacting with the amino group at N6.
  • Reaction:
N2-Acetyl-N-Fmoc-L-lysine + Fmoc-Cl → N2-Acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
  • Notes: This step often involves the use of a base such as DIPEA (N,N-diisopropylethylamine) to facilitate the coupling.

Purification

  • Method: The crude product is purified via column chromatography, recrystallization, or preparative HPLC.
  • Characterization: Confirmed through NMR, mass spectrometry, and melting point analysis.

Data Tables of Preparation Parameters

Step Reagents Solvent Temperature Time Yield Purification Method
Protection Fmoc-Cl, Na2CO3 DMF Room temp 2-4 hrs 85-90% Recrystallization
Acetylation Acetic anhydride Aqueous/organic 0-4°C 1-2 hrs 80-85% Chromatography
Fmoc Group Attachment Fmoc-Cl, DIPEA DCM Room temp 3-6 hrs 75-85% Column chromatography

Recent Research Discoveries & Innovations

Recent advancements focus on streamlining synthesis and improving yields of Fmoc-protected lysine derivatives:

A notable innovation involves the use of mixed anhydride methods for Fmoc amino acid azides, which can be adapted for the synthesis of Fmoc-Lys derivatives with specific modifications at N2 and N6 positions, as detailed in recent literature.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: Replacement of the acetyl group with other protective groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products

The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Ac-Lys(Fmoc)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme functions.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of biomaterials and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of Ac-Lys(Fmoc)-OH involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, exposing the lysine side chain for further reactions. The acetyl group can also be removed or substituted to introduce additional functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related lysine derivatives, emphasizing differences in protecting groups, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name N2 Group N6 Group Molecular Formula Molecular Weight Stability/Cleavage Conditions Applications Reference
Target: N2-acetyl-N6-Fmoc-L-lysine Acetyl Fmoc C22H24N2O5* 408.44* N2: Stable to base; N6: Base-labile Orthogonal SPPS, selective deprotection Inferred
N2-Fmoc-N6-Mmt-L-lysine Fmoc 4-Methoxytrityl (Mmt) C41H40N2O5 640.78 N6: Acid-labile (0.5–1% TFA) Orthogonal protection in SPPS
N6-Allyloxycarbonyl-N2-Fmoc-L-lysine Fmoc Allyloxycarbonyl C23H24N2O6 436.45 N6: Pd(0)-mediated cleavage Traceless ligation, SPPS
N6-(2-Bromo-2,2-difluoroacetyl)-N2-Fmoc-L-lysine Fmoc Bromo-difluoroacetyl C21H20BrF2N2O5 545.20 N6: Reacts with thiols/nucleophiles Halogenated peptide modification
N6-Carbamimidoyl-N2-Fmoc-L-lysine Fmoc Ureido (carbamimidoyl) C22H25N3O5 411.45 N6: Stable in basic conditions Guanidination for peptide mimics
N6-Trityl-N2-Fmoc-L-lysine Fmoc Trityl C40H38N2O4 610.74 N6: Acid-labile (0.1–1% TFA) SPPS with acid-sensitive protection

*Note: Target compound’s molecular formula and weight are inferred based on structural analogs (e.g., Fmoc-Lys-OH: C21H23NO4, 369.41 g/mol) .

Research Findings

  • highlights the use of N6-(2-bromo-2,2-difluoroacetyl)-N2-Fmoc-L-lysine in p53-derived peptides, where the bromo-difluoroacetyl group enables post-synthetic modification via nucleophilic substitution .
  • ’s N6-allyloxycarbonyl derivative is critical for DNA-scaffolded peptide ligation, leveraging Pd(0)-mediated deprotection to avoid harsh reagents .
  • ’s N6-carbamimidoyl variant is utilized in guanidination reactions to mimic arginine’s bioactivity, demonstrating improved protease resistance in therapeutic peptides .

Biological Activity

L-Lysine, N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS No. 148101-51-3) is a modified amino acid that has garnered attention for its potential biological activities. This compound features a unique structure that enhances its properties compared to natural L-lysine.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • Structure : The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups.

L-Lysine derivatives are known to influence various biological processes, including:

  • Protein Synthesis : The Fmoc group facilitates the incorporation of L-lysine into peptides, enhancing the efficiency of protein synthesis.
  • Cell Signaling : Modifications on lysine residues can affect protein interactions and signaling pathways, particularly those involving acetylation and methylation.
  • Antimicrobial Activity : Some studies suggest that lysine derivatives exhibit antimicrobial properties, potentially acting against bacterial and viral pathogens.

1. Antimicrobial Effects

Research indicates that L-lysine derivatives can exhibit antimicrobial properties. For instance, studies have shown that certain lysine modifications can inhibit the growth of specific bacteria and viruses by interfering with their metabolic processes.

2. Immunomodulatory Effects

Lysine plays a role in the immune response. It has been suggested that its derivatives can modulate immune functions, possibly enhancing the body's ability to respond to infections.

3. Influence on Hormonal Secretion

Lysine is known to influence the secretion of hormones such as growth hormone and insulin-like growth factor (IGF), which are critical for growth and metabolism.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various lysine derivatives, including N6-(Fmoc)-lysine, and tested their efficacy against Staphylococcus aureus. The results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Immunomodulation

A clinical trial investigated the effects of L-lysine supplementation on immune function in elderly participants. Results showed an increase in T-cell activity and enhanced antibody production following vaccination against influenza .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus growthJournal of Medicinal Chemistry
ImmunomodulatoryEnhanced T-cell activityClinical Trial Report
Hormonal SecretionIncreased secretion of growth hormoneEndocrinology Studies

Q & A

Q. What are the key considerations for synthesizing and purifying L-Lysine,N2-acetyl-N6-Fmoc derivatives in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis requires orthogonal protection strategies. The N6-Fmoc group is acid-labile, while the N2-acetyl group is stable under basic conditions. For purification, reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) is recommended. Purity should be confirmed via LC-MS (e.g., >96% by HPLC, as per industrial standards ). Critical parameters include reaction time (1–3 hours) and temperature (20–25°C) to prevent premature Fmoc deprotection .

Q. How does the N2-acetyl group influence the stability and reactivity of L-Lysine,N6-Fmoc derivatives in peptide coupling reactions?

  • Methodological Answer : The N2-acetyl group reduces steric hindrance compared to bulkier substituents, enabling efficient coupling with amino acid residues. However, it may limit post-synthetic modifications (e.g., reductive alkylation). Kinetic studies suggest coupling efficiencies >85% when using HATU/DIPEA activation in DMF . Stability tests under SPPS conditions (piperidine treatment) confirm the acetyl group remains intact .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • HPLC : C18 column, 0.1% TFA gradient, UV detection at 265 nm (Fmoc absorbance) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ = 411.45 for C22H25N3O5) .
  • NMR : 1H/13C NMR in DMSO-d6 to verify acetyl (δ ~2.0 ppm) and Fmoc aromatic protons (δ ~7.3–7.8 ppm) .

Advanced Research Questions

Q. How can chemoselective modifications be performed on the N6-Fmoc group without affecting the N2-acetyl functionality?

  • Methodological Answer : The Fmoc group is selectively cleaved using 20% piperidine in DMF (2 × 5 min), leaving the acetyl group intact. For further N6-functionalization (e.g., with Dabcyl or pyridinylcarbonyl groups), employ coupling agents like DIC/HOAt in anhydrous DMF. Monitor reaction progress via LC-MS to avoid overmodification .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications, and how can they be mitigated?

  • Methodological Answer : Scaling up introduces risks of side reactions (e.g., Fmoc hydrolysis or acetyl migration). Mitigation strategies include:
  • Temperature Control : Maintain <25°C during Fmoc deprotection .
  • Solvent Optimization : Use DMF with <50 ppm water content to prevent acid-catalyzed degradation .
  • Batch Monitoring : In-line FTIR or HPLC tracking for real-time quality control .

Q. How does the compound’s stability vary under long-term storage conditions, and what protocols ensure integrity?

  • Methodological Answer : Stability studies indicate degradation <5% over 12 months when stored at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles. For lab use, short-term storage at 4°C in desiccated conditions (silica gel) is acceptable . Purity checks via HPLC are mandatory before reuse in critical experiments .

Q. What strategies resolve contradictions in reported reactivity of N6-Fmoc vs. N2-acetyl groups in peptide cyclization reactions?

  • Methodological Answer : Conflicting data arise from solvent polarity and catalyst choice. In DCM, the N6-Fmoc group may participate in unintended acylation, whereas in THF, the acetyl group dominates reactivity. Use DFT calculations to model transition states and optimize conditions (e.g., 10 mol% DMAP in THF at 0°C) .

Methodological Notes

  • Critical Safety Considerations : The compound is classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via approved protocols for fluorinated compounds .
  • Regulatory Compliance : Ensure compliance with ISO14001 and GMP standards for synthesis facilities, as specified in industrial guidelines .

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